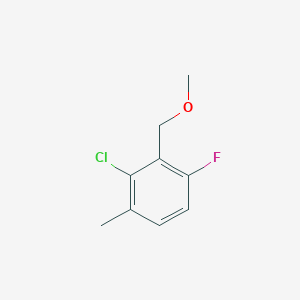
2-Chloro-4-fluoro-3-(methoxymethyl)-1-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-fluoro-3-(methoxymethyl)-1-methylbenzene (2CF3MMB) is an organic compound belonging to the family of benzene derivatives. It is a colorless liquid at room temperature and has a sweet odor. The compound has been extensively studied due to its wide range of applications in the synthesis of pharmaceuticals, agrochemicals, and other products. In
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-fluoro-3-(methoxymethyl)-1-methylbenzene has been used in scientific research for a variety of purposes, including the synthesis of pharmaceuticals, agrochemicals, and other products. It has been used as a reactant in the synthesis of quinoline derivatives and as a catalyst in the synthesis of polymers. It has also been used as a starting material for the synthesis of a variety of other compounds, including arylazides, oxazoles, and amides.
Wirkmechanismus
2-Chloro-4-fluoro-3-(methoxymethyl)-1-methylbenzene is an organic compound that undergoes a variety of reactions. The most common reactions include nucleophilic substitution, electrophilic addition, and elimination reactions. In nucleophilic substitution reactions, a nucleophile attacks the electron-deficient carbon atom of the compound, resulting in the formation of a new bond. In electrophilic addition reactions, an electrophile attacks the electron-rich carbon atom of the compound, resulting in the formation of a new bond. In elimination reactions, the compound undergoes a reaction in which two bonds are broken and one bond is formed.
Biochemical and Physiological Effects
2-Chloro-4-fluoro-3-(methoxymethyl)-1-methylbenzene has been studied for its potential biochemical and physiological effects. Studies have shown that the compound has antioxidant, anti-inflammatory, and antifungal activities. It has also been shown to inhibit the growth of certain bacteria and fungi. In addition, it has been shown to have potential anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-4-fluoro-3-(methoxymethyl)-1-methylbenzene has several advantages when used in laboratory experiments. It is a relatively inexpensive compound and is readily available. It is also relatively stable and has a low toxicity. However, it is a volatile compound and can be explosive when exposed to heat or flame. In addition, it is a highly reactive compound and can react with other compounds in the laboratory.
Zukünftige Richtungen
2-Chloro-4-fluoro-3-(methoxymethyl)-1-methylbenzene has a wide range of potential applications in the synthesis of pharmaceuticals, agrochemicals, and other products. Further research is needed to explore the potential of the compound for the development of new drugs and agrochemicals. In addition, research is needed to explore the potential of the compound as a catalyst for the synthesis of polymers and other compounds. Research is also needed to explore the potential of the compound for the development of new materials with improved properties. Finally, research is needed to further explore the biochemical and physiological effects of the compound and its potential applications in the development of new medicines and treatments.
Synthesemethoden
2-Chloro-4-fluoro-3-(methoxymethyl)-1-methylbenzene can be synthesized by a variety of methods, including the Friedel-Crafts alkylation reaction, the Williamson ether synthesis, and the Grignard reaction. In the Friedel-Crafts alkylation reaction, an alkyl halide is reacted with an aromatic compound in the presence of a Lewis acid catalyst to form an alkylated aromatic compound. In the Williamson ether synthesis, an alkoxide is reacted with an alkyl halide in the presence of a base to form an ether. In the Grignard reaction, an alkyl halide is reacted with a magnesium metal in the presence of a base to form an alkyl magnesium halide.
Eigenschaften
IUPAC Name |
3-chloro-1-fluoro-2-(methoxymethyl)-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFO/c1-6-3-4-8(11)7(5-12-2)9(6)10/h3-4H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMGVGTZHGIAKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)COC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-fluoro-3-(methoxymethyl)-1-methylbenzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

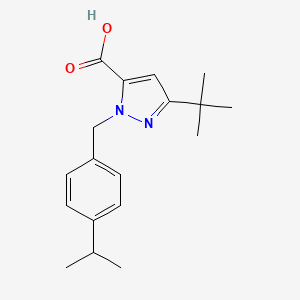
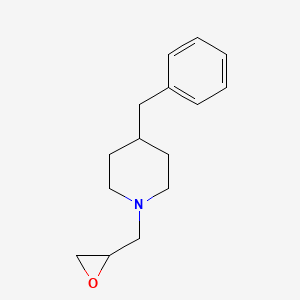
![N-(Benzo[d][1,3]dioxol-5-yl)-4-(chloromethyl)benzamide](/img/structure/B6352759.png)

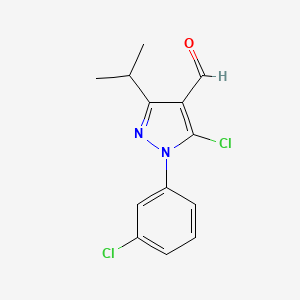


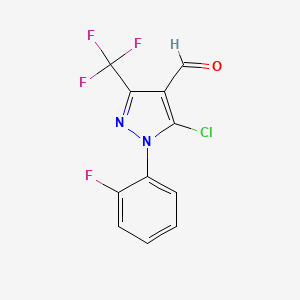

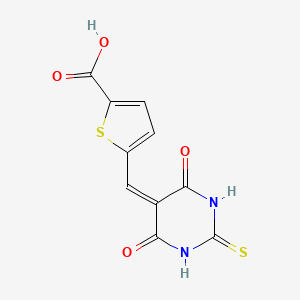
![tert-Butyl (7R,8aR)-7-hydroxy-octahydropyrrolo[1,2-a]piperazine-2-carboxylate](/img/structure/B6352803.png)
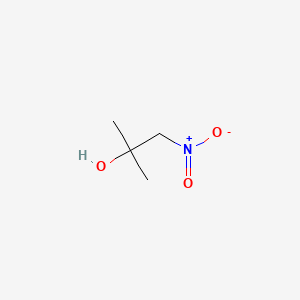
![Ethyl 3-{[3-(diethylamino)propyl]amino}propanoate](/img/structure/B6352826.png)
![Ethyl 3-{[5-(diethylamino)pentan-2-yl]amino}propanoate](/img/structure/B6352836.png)